An In-depth Technical Guide to (3-Amino-5-chloropyridin-2-yl)methanol (CAS 1638767-59-5)
An In-depth Technical Guide to (3-Amino-5-chloropyridin-2-yl)methanol (CAS 1638767-59-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-5-chloropyridin-2-yl)methanol is a substituted pyridinylmethanol derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a primary alcohol on a pyridine scaffold, offers multiple points for chemical modification. This guide provides a comprehensive overview of its properties, a proposed synthetic route, predicted spectroscopic characteristics, and a discussion of its potential reactivity and applications in drug discovery. As a Senior Application Scientist, this document aims to synthesize available data with field-proven insights to empower researchers in their endeavors with this compound.
Physicochemical Properties
The publicly available data on the specific physicochemical properties of (3-Amino-5-chloropyridin-2-yl)methanol is limited. However, based on supplier information and the analysis of its chemical structure, the following properties can be summarized. It is important to note that properties such as melting point, boiling point, and solubility are not yet widely reported in the literature and would require experimental determination for precise values.
| Property | Value | Source |
| CAS Number | 1638767-59-5 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O | [1][2] |
| Molecular Weight | 158.59 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [1][2] |
| Storage Temperature | 2-8°C or controlled room temperature | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Mechanism
The proposed synthesis involves the reduction of the carboxylic acid functionality using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The mechanism proceeds via the formation of a lithium carboxylate salt, which is then reduced to the corresponding primary alcohol.
Caption: Proposed synthesis of (3-Amino-5-chloropyridin-2-yl)methanol.
Proposed Experimental Protocol: Reduction of 3-Amino-5-chloropyridine-2-carboxylic acid
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety precautions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve 3-amino-5-chloropyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up and Isolation: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-Amino-5-chloropyridin-2-yl)methanol.
Spectroscopic Analysis (Predicted)
As experimental spectroscopic data is not widely published, the following are predicted characteristic signals based on the structure of (3-Amino-5-chloropyridin-2-yl)methanol and data from analogous compounds.
Caption: Structure of (3-Amino-5-chloropyridin-2-yl)methanol.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6 |
| ~7.3 | d | 1H | H-4 |
| ~5.5 | s (broad) | 2H | -NH₂ |
| ~5.0 | t | 1H | -OH |
| ~4.5 | d | 2H | -CH₂OH |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would exhibit six distinct signals corresponding to the six carbon atoms in the molecule:
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~145 | C-6 |
| ~140 | C-3 |
| ~125 | C-5 |
| ~120 | C-4 |
| ~60 | -CH₂OH |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the primary amine, primary alcohol, and the aromatic ring:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3500-3200 | O-H stretch | Alcohol (-OH) |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2900 | C-H stretch | Aliphatic C-H (-CH₂-) |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1300-1200 | C-N stretch | Aryl Amine |
| 1200-1000 | C-O stretch | Primary Alcohol |
| 850-750 | C-Cl stretch | Aryl Chloride |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope in an approximate 3:1 ratio. Key fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and potentially the chlorine atom.
-
M⁺ peak: m/z 158
-
M+2 peak: m/z 160
-
Key Fragments: Loss of H₂O (m/z 140), loss of CH₂OH (m/z 127), and other fragments resulting from the cleavage of the pyridine ring.
Reactivity Profile and Potential Applications
The trifunctional nature of (3-Amino-5-chloropyridin-2-yl)methanol makes it a highly versatile building block for the synthesis of more complex molecules.
-
Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. It can also serve as a directing group in electrophilic aromatic substitution reactions.
-
Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles, allowing for the introduction of a wide range of substituents. It can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for subsequent nucleophilic substitution reactions. It can also be used in esterification and etherification reactions.
Given the prevalence of substituted aminopyridine scaffolds in pharmaceuticals, (3-Amino-5-chloropyridin-2-yl)methanol is a promising starting material for the development of novel therapeutic agents. The aminopyridine moiety is found in drugs with a wide range of biological activities, including kinase inhibitors, central nervous system agents, and anti-infectives. The ability to functionalize this molecule at three different positions allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety Information
Based on available supplier safety data sheets, (3-Amino-5-chloropyridin-2-yl)methanol is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
(3-Amino-5-chloropyridin-2-yl)methanol is a chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. While detailed experimental data on its properties are still emerging, its structural features suggest a rich and versatile reactivity profile. The proposed synthetic route via the reduction of its carboxylic acid precursor offers a practical approach for its preparation. The predicted spectroscopic data provides a valuable reference for its characterization. As the demand for novel and diverse chemical scaffolds in drug discovery continues to grow, compounds like (3-Amino-5-chloropyridin-2-yl)methanol are poised to play an important role in the development of next-generation therapeutics.
